molecular formula C13H14N2O B2516131 (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide CAS No. 1356816-90-4

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide

Cat. No.: B2516131
CAS No.: 1356816-90-4
M. Wt: 214.268
InChI Key: JOXFHAQBKZLKQN-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylphenyl group, and an N-methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide typically involves multiple steps. One common method starts with the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-2-cyano-3-(2,3-dimethylphenyl)acrylonitrile. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,3-dimethylphenyl)-2-propenenitrile
  • (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-ethylprop-2-enamide
  • (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylbut-2-enamide

Uniqueness

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both a cyano group and an N-methylprop-2-enamide moiety.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-4-6-11(10(9)2)7-12(8-14)13(16)15-3/h4-7H,1-3H3,(H,15,16)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFHAQBKZLKQN-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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